N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
Description
N-((4-(4-Bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a 1,2,4-triazole derivative featuring:
- A 4-(4-bromophenyl) substituent at position 4 of the triazole ring.
- A thioether linkage at position 5, connecting to a 2-((4-methoxyphenyl)amino)-2-oxoethyl group.
- A benzyl-linked phenylacetamide moiety at position 2.
This structure combines halogenated aromaticity, hydrogen-bonding motifs (amide, methoxy), and sulfur-based reactivity, making it a candidate for biomedical applications such as enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN5O3S/c1-35-22-13-9-20(10-14-22)29-25(34)17-36-26-31-30-23(32(26)21-11-7-19(27)8-12-21)16-28-24(33)15-18-5-3-2-4-6-18/h2-14H,15-17H2,1H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFQARSYTHWGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure
The compound features a complex structure that includes a triazole ring, a phenylacetamide moiety, and various substituents that may influence its biological activity. The presence of the bromophenyl and methoxyphenyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it may target vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), leading to apoptosis in cancer cells. In vitro studies have shown that derivatives can induce cell cycle arrest and apoptosis through caspase activation .
- Case Studies : In a study examining novel fused thiophene derivatives, compounds with structural similarities exhibited IC50 values indicating potent antiproliferative activity against liver cancer cells (HepG2), with some derivatives showing selectivity for cancer cells over normal cells . This suggests that this compound may also possess similar selective toxicity.
Antimicrobial Activity
Triazole derivatives are known for their antifungal properties. Research indicates that compounds within this class can inhibit fungal growth effectively. For example, related benzimidazole-triazole derivatives have shown significant antifungal activity against various strains, suggesting that this compound may also exhibit similar properties .
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a triazole ring, which is known for its diverse biological activities. The presence of bromophenyl and methoxyphenyl groups enhances its lipophilicity and may contribute to its biological interactions. The molecular formula is C21H22BrN3O3S, with a molecular weight of approximately 448.39 g/mol.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities:
- Antibacterial Activity : Triazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies suggest that the incorporation of specific substituents can enhance this activity by disrupting bacterial cell wall synthesis or function .
- Antifungal Activity : The triazole moiety is well-known in antifungal agents, particularly in targeting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism is critical for the development of antifungal resistance .
Anticancer Potential
The anticancer properties of N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide have been highlighted in several studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways or by inhibiting key signaling pathways involved in cell proliferation .
- Cell Line Studies : In vitro studies have demonstrated that triazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The IC50 values reported indicate promising potency compared to standard chemotherapeutic agents .
Anticonvulsant Activity
Recent research has also explored the anticonvulsant properties of triazole derivatives:
- Model Studies : Compounds similar to this compound have been tested in picrotoxin-induced seizure models, showing potential effectiveness in reducing seizure frequency and severity .
Summary of Case Studies
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The triazole ring’s substituents significantly influence physicochemical and biological properties. Key comparisons include:
Key Observations :
- Amino vs. Alkyl Groups: The 4-amino group in improves solubility but may reduce metabolic stability compared to the target’s bromophenyl .
- Heteroaromatic Substituents: Pyridinyl () or thiophenyl () groups introduce additional hydrogen-bonding or π-stacking interactions, which the target’s methoxyphenylamino group balances with moderate polarity .
Thioether vs. Sulfonyl/Sulfinyl Linkages
The thioether bridge in the target compound contrasts with sulfonyl/sulfinyl groups in analogs:
Acetamide Modifications
The N-(4-methoxyphenyl)acetamide group in the target compound differs from other acetamide variants:
Q & A
Q. What are the key synthetic steps and intermediates in the preparation of this compound?
The synthesis involves sequential functionalization of the 1,2,4-triazole core. Critical steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 4-amino-5-mercapto-1,2,4-triazole) with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
- Amide coupling : Introducing the phenylacetamide moiety via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
- Characterization : Intermediates are confirmed using /-NMR, IR (e.g., C=O stretch at ~1650–1700 cm⁻¹), and HRMS .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR spectroscopy : -NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm). -NMR confirms carbonyl carbons (δ ~165–175 ppm) and bromophenyl signals .
- Mass spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ calculated for C₂₅H₂₃BrN₅O₃S: 576.08) .
- Elemental analysis : Validates purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in thioether formation?
- Design of Experiments (DoE) : Use factorial design to test variables:
| Variable | Range | Optimal Condition |
|---|---|---|
| Solvent | DMF, DMSO, THF | DMF (polar aprotic) |
| Temperature | 60–100°C | 80°C |
| Reaction time | 6–24 h | 12 h |
Q. What mechanistic insights explain its anticancer activity in diverse cell lines?
- Target identification : Use kinase profiling assays to identify inhibition of kinases like EGFR or VEGFR2, common in triazole derivatives .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in melanoma cells (e.g., A375) .
- SAR studies : Compare analogues to determine critical groups (e.g., 4-bromophenyl enhances lipophilicity; methoxyphenyl improves solubility) .
Q. How to resolve contradictions in reported biological activity across studies?
- Standardized assays : Re-evaluate IC₅₀ values using identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. SRB assays) .
- Metabolic stability : Test compound stability in liver microsomes to account for discrepancies in in vivo vs. in vitro efficacy .
Q. What computational strategies predict reactivity or degradation pathways?
- DFT calculations : Model electron density to identify nucleophilic sites (e.g., sulfur in thioether) prone to oxidation .
- Molecular docking : Simulate binding to 5-lipoxygenase-activating protein (FLAP) to rationalize anti-inflammatory activity .
Methodological Challenges
Q. How to ensure compound stability during long-term storage?
- Storage conditions : Store at –20°C under argon to prevent thioether oxidation. Monitor via HPLC (retention time shifts indicate degradation) .
- Lyophilization : Lyophilize from tert-butanol/water to enhance shelf life .
Q. What strategies mitigate side reactions during amide coupling?
- Coupling agent selection : Replace EDCI with DMTMM for reduced racemization .
- Temperature control : Perform reactions at 0–4°C to minimize epimerization .
Data Interpretation
Q. How to analyze conflicting spectral data (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguish bromophenyl vs. methoxyphenyl protons) .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., triazole ring conformation) .
Biological Evaluation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
